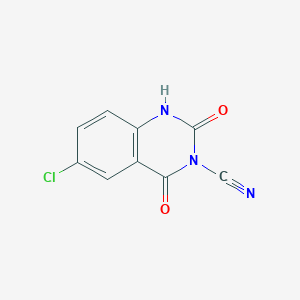![molecular formula C14H11BrN2O3 B14595204 Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- CAS No. 60849-64-1](/img/structure/B14595204.png)
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-: is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom and an aminobenzoyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- typically involves multi-step organic reactions. One common method might include:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: to introduce the bromine atom at the desired position.
Amidation: to attach the aminobenzoyl group.
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atom or the amino group, leading to debromination or reduction to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.
Biology: In biological research, derivatives of benzoic acid are often explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: Medicinal chemistry applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, such compounds could be used in the synthesis of dyes, polymers, or other materials with specific properties.
Mécanisme D'action
The mechanism of action for benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-aminobenzoyl-5-bromo-: Lacks the additional amino group.
Benzoic acid, 2-[(2-aminobenzoyl)amino]-: Lacks the bromine atom.
Benzoic acid, 2-[(2-nitrobenzoyl)amino]-5-bromo-: Contains a nitro group instead of an amino group.
Uniqueness: The presence of both the bromine atom and the aminobenzoyl group in benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60849-64-1 |
|---|---|
Formule moléculaire |
C14H11BrN2O3 |
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
2-[(2-aminobenzoyl)amino]-5-bromobenzoic acid |
InChI |
InChI=1S/C14H11BrN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20) |
Clé InChI |
CDQAPYARUNRXLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
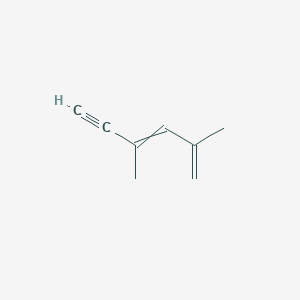

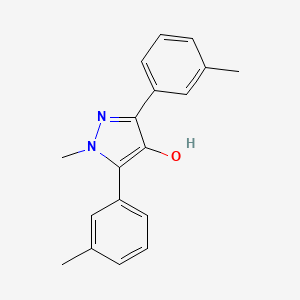
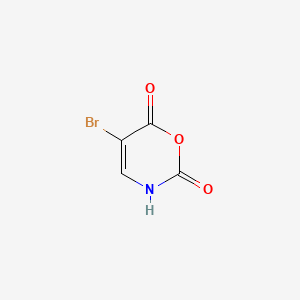
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)
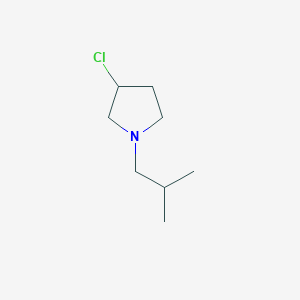

![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
